molecular formula C8H10BrN B12957707 5-Bromo-2-ethyl-3-methylpyridine

5-Bromo-2-ethyl-3-methylpyridine

Cat. No.: B12957707
M. Wt: 200.08 g/mol
InChI Key: ZAFFUSSSOOQSHQ-UHFFFAOYSA-N
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Description

5-Bromo-2-ethyl-3-methylpyridine is an organic compound belonging to the pyridine family It is characterized by a bromine atom at the 5th position, an ethyl group at the 2nd position, and a methyl group at the 3rd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-ethyl-3-methylpyridine typically involves the bromination of 2-ethyl-3-methylpyridine. The bromination process can be carried out using brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually conducted under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to enhance efficiency and yield. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can also be employed to synthesize this compound from appropriate precursors .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-ethyl-3-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 5-Bromo-2-ethyl-3-methylpyridine involves its interaction with specific molecular targets and pathways. For instance, in cross-coupling reactions, the compound undergoes oxidative addition, transmetalation, and reductive elimination steps facilitated by palladium catalysts. These steps result in the formation of new carbon-carbon bonds, making it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-2-ethyl-3-methylpyridine is unique due to the presence of both ethyl and methyl groups on the pyridine ring, which can influence its reactivity and the types of reactions it undergoes. This structural uniqueness makes it a valuable compound for synthesizing diverse derivatives and exploring new chemical pathways.

Properties

Molecular Formula

C8H10BrN

Molecular Weight

200.08 g/mol

IUPAC Name

5-bromo-2-ethyl-3-methylpyridine

InChI

InChI=1S/C8H10BrN/c1-3-8-6(2)4-7(9)5-10-8/h4-5H,3H2,1-2H3

InChI Key

ZAFFUSSSOOQSHQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=C(C=C1C)Br

Origin of Product

United States

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